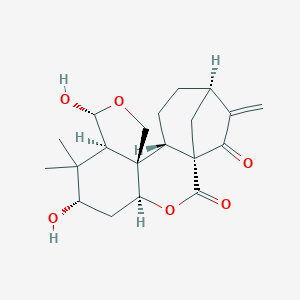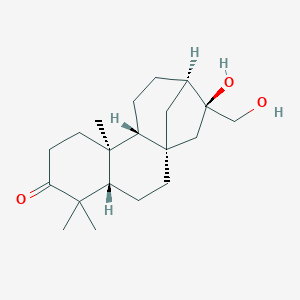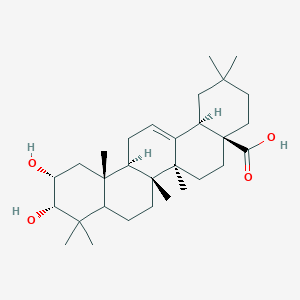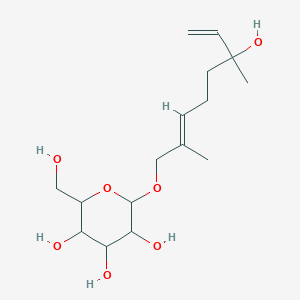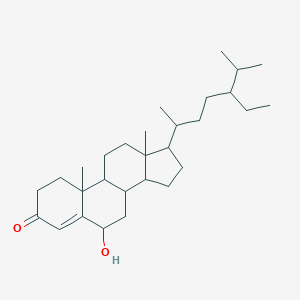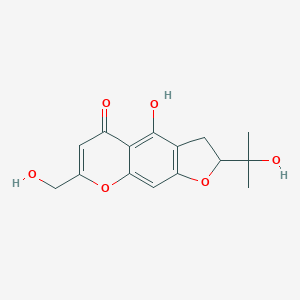
Angelicain
Overview
Description
Mechanism of Action
Target of Action
Angelicain, also known as Norcimifugin, is a constituent of Cimicifuga foetida . It has been reported to exhibit anti-inflammatory activity . .
Mode of Action
It is known to have anti-inflammatory properties
Biochemical Pathways
Angelica sinensis, a plant from which this compound is derived, is known to contain compounds that affect various biochemical pathways
Pharmacokinetics
One study suggests that a related compound, decursinol, is the major and rapid in vivo first pass liver metabolite of decursin and decursinol angelate . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, differences in soil, climate, elevation, temperature, and ecological environment can result in changes in the quality and safety of the products . Other environmental factors, including air, water, climate, temperature, and underlying geology, are also associated with the development of Chinese Angelica .
Biochemical Analysis
Biochemical Properties
Norcimifugin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic pathways.
Cellular Effects
Norcimifugin affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . Norcimifugin can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, Norcimifugin exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators . Norcimifugin also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norcimifugin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Norcimifugin remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to Norcimifugin can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Norcimifugin vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and immunomodulatory actions . At higher doses, Norcimifugin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Norcimifugin is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can influence the metabolism of other compounds, affecting metabolic flux and metabolite levels. Norcimifugin’s role in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Norcimifugin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The distribution of Norcimifugin within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
Norcimifugin’s subcellular localization is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows Norcimifugin to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcimifugin can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthetic route typically involves the extraction of the precursor followed by a series of chemical reactions to form the furochromone structure .
Industrial Production Methods: Industrial production of Norcimifugin involves the extraction of the compound from Cimicifuga foetida using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Norcimifugin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Norcimifugin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Norcimifugin can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Norcimifugin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of furochromones and their derivatives.
Biology: It is studied for its anti-inflammatory properties and potential therapeutic applications.
Medicine: It is investigated for its potential use in treating inflammatory diseases and conditions.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products
Comparison with Similar Compounds
Cimifugin: Another furochromone derivative found in Cimicifuga foetida with similar anti-inflammatory properties.
Hamaudol: A chromone derivative with anti-inflammatory and analgesic properties.
Isocopoletin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Norcimifugin is unique due to its specific molecular structure and its potent anti-inflammatory activity. It has been shown to be more effective in certain models of inflammation compared to similar compounds .
Properties
IUPAC Name |
4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCHSXPHLRBEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
49624-66-0 | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 209 °C | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Norcimifugin in natural sources?
A1: Norcimifugin has been identified in the antibacterial fraction of Angelica polymorpha Maxim []. This finding marked the first reported instance of this compound within the Angelica family. Furthermore, Norcimifugin has also been isolated from Cimicifuga foetida, a plant traditionally used for its anti-inflammatory properties [].
Q2: What analytical techniques are commonly employed to identify and characterize Norcimifugin?
A2: High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) has proven effective for characterizing Norcimifugin, particularly within complex mixtures like those found in Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), commonly known as Saposhnikoviae Radix []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios and fragmentation patterns.
Q3: What is the significance of identifying Norcimifugin and other compounds in traditional medicinal plants?
A3: Identifying specific compounds in traditional medicines, such as Norcimifugin in Saposhnikoviae Radix, is crucial for several reasons []. First, it allows for the standardization of these medicines, ensuring consistent efficacy and safety. Second, it paves the way for understanding the specific mechanisms of action responsible for their therapeutic effects, potentially leading to the development of novel drugs. Finally, this knowledge contributes to a deeper understanding of the chemical diversity and potential of these plants in medicine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



